Physicochemical Differentiation: 5-Carboxylic Acid vs. 6-Carboxylic Acid Isomers
While the target compound (2-bromobenzo[d]thiazole-5-carboxylic acid) and its 6-carboxylic acid positional isomer share identical molecular formula (C8H4BrNO2S) and molecular weight (258.09 g/mol), they exhibit distinct physicochemical properties that directly impact purification and analytical workflows . The 6-carboxylic acid isomer has an XLogP3 value of 3.1 and a boiling point of 444.1 °C at 760 mmHg , whereas the target 5-carboxylic acid compound has an XLogP3-AA of 2.9 [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.9 |
| Comparator Or Baseline | 2-Bromobenzothiazole-6-carboxylic acid: XLogP3 = 3.1 |
| Quantified Difference | ΔXLogP3 = 0.2 (6-carboxylic isomer more lipophilic) |
| Conditions | Computed physicochemical properties; data from PubChem and vendor technical datasheets |
Why This Matters
This lipophilicity difference affects chromatographic retention times and partitioning behavior, making the compounds distinguishable by analytical methods and non-interchangeable in reverse-phase purification protocols.
- [1] PubChem. 2-Bromobenzo[d]thiazole-5-carboxylic acid. CID 83844242. Accessed 2025. View Source
